molecular formula C24H24ClN5O2 B589422 rac cis-3-Hydroxy Apatinib Dihydrochloride CAS No. 1797024-30-6

rac cis-3-Hydroxy Apatinib Dihydrochloride

Cat. No.: B589422
CAS No.: 1797024-30-6
M. Wt: 449.939
InChI Key: MKYYCCAFGYUXJH-UFZJIDKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac cis-3-Hydroxy Apatinib Dihydrochloride involves multiple steps, starting from the appropriate cyclopentyl and pyridine derivatives. The key steps include:

    Cyclization: Formation of the cyclopentyl ring.

    Hydroxylation: Introduction of the hydroxyl group.

    Amination: Introduction of the amino group.

    Dihydrochloride Formation: Conversion to the dihydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

rac cis-3-Hydroxy Apatinib Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes .

Scientific Research Applications

rac cis-3-Hydroxy Apatinib Dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rac cis-3-Hydroxy Apatinib Dihydrochloride involves its interaction with specific molecular targets, such as kinases and cytokine receptors. It modulates signaling pathways involved in cell growth, differentiation, and apoptosis. This modulation can lead to the inhibition of cancer cell proliferation and the induction of cell death .

Comparison with Similar Compounds

Similar Compounds

    Apatinib: A tyrosine kinase inhibitor used in cancer therapy.

    Sorafenib: Another kinase inhibitor with similar applications.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

Uniqueness

rac cis-3-Hydroxy Apatinib Dihydrochloride is unique due to its specific hydroxylation pattern and its ability to form a stable dihydrochloride salt. This enhances its solubility and bioavailability, making it a valuable compound in research and therapeutic applications .

Properties

CAS No.

1797024-30-6

Molecular Formula

C24H24ClN5O2

Molecular Weight

449.939

IUPAC Name

N-[4-[(1R,3R)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C24H23N5O2.ClH/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17;/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31);1H/t20-,24+;/m1./s1

InChI Key

MKYYCCAFGYUXJH-UFZJIDKFSA-N

SMILES

C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl

Synonyms

rel-N-[4-[(1R,3R)-1-Cyano-3-hydroxycyclopentyl]phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide Dihydrochloride;  cis-3-Hydroxy-apatinib Dihydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.